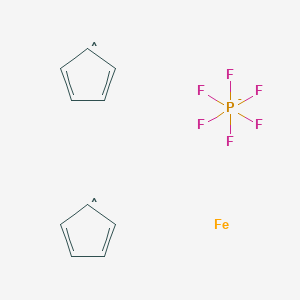Ferrocenium hexafluorophosphate, 97%

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Electrochemistry and Conducting Polymers
FcPF6 is a popular choice as a supporting electrolyte in electrochemical studies. Supporting electrolytes are crucial for maintaining electrical conductivity in solutions during electrochemical experiments. They don't participate in the main electrode reaction but help ensure efficient current flow. A study by Galal et al. (1997) employed FcPF6 in the electropolymerization of poly(3-methylthiophene), a conducting polymer. This research provided insights into the electrochemical behavior of electrodes containing ferrocene units [1].
[1] Galal, A. R., Khalil, M. A., & Youssef, A. M. (1997). Studies on poly(3-methylthiophene) I. Electrochemistry and spectroelectrochemistry of poly(3-methylthiophene) films prepared in different media. Journal of Electroanalytical Chemistry, 420(1-2), 117-124. ()
Reference Electrode
FcPF6's well-defined redox properties make it a valuable component in reference electrodes. These electrodes provide a stable reference point for measuring electrode potentials in electrochemical experiments. Paddon and Compton (2005) introduced a reference electrode for use in a specific solvent (tetrahydrofuran) where FcPF6 played a critical role [2].
[2] Paddon, C. R., & Compton, R. G. (2005). A versatile ferrocenium/tetrafluoroethane reference electrode for use in organic voltammetry and scanning electrochemical microscopy. Journal of Electroanalytical Chemistry, 583(1-2), 7-13. ()
Organic Synthesis Catalyst
Research has explored the potential of FcPF6 as a catalyst in organic synthesis. Queensen et al. (2015) demonstrated its effectiveness as a catalyst for the etherification of propargylic alcohols. Etherification refers to the process of creating an ether linkage between two molecules. This study paves the way for utilizing FcPF6 in developing new and efficient synthetic reactions [3].
[3] Queensen, J. F., Kilsånes, K., & Tronvoll, E. (2015). Ferrocenium Hexafluorophosphate as an Inexpensive, Mild Catalyst for the Etherification of Propargylic Alcohols. European Journal of Organic Chemistry, 2015(24), 5325-5330. ()
Ferrocenium hexafluorophosphate, with the chemical formula [Fe(C₅H₅)₂]PF₆, is an organometallic compound that consists of the ferrocenium cation and the hexafluorophosphate anion. This compound appears as a deep blue crystalline solid and is known for its paramagnetic properties. The ferrocenium cation, derived from ferrocene, serves as a one-electron oxidizing agent, making it valuable in various electrochemical applications. Its redox couple with ferrocene is frequently utilized as a reference in electrochemistry due to its well-defined electrochemical behavior .
- Oxidation-Reduction: It can be reduced to ferrocene, which is relatively inert and easily separated from ionic products. The standard reduction potential of the ferrocenium/ferrocene couple is +0.641 V in acetonitrile .
- Electropolymerization: It has been used as a supporting electrolyte in the electropolymerization of conducting polymers, such as poly(3-methylthiophene).
- Catalytic Reactions: Ferrocenium hexafluorophosphate has been shown to catalyze etherification reactions, particularly for propargylic alcohols, demonstrating its versatility in organic synthesis .
Ferrocenium hexafluorophosphate can be synthesized through the following methods:
- Oxidation of Ferrocene: The most common method involves oxidizing ferrocene using ferric salts, followed by the addition of hexafluorophosphoric acid. This process yields ferrocenium hexafluorophosphate in a straightforward manner.
- Electrochemical Methods: Electrochemical oxidation techniques can also produce ferrocenium hexafluorophosphate, allowing for controlled synthesis under specific conditions .
Ferrocenium hexafluorophosphate has diverse applications across various fields:
- Electrochemistry: It serves as a reference electrode and supporting electrolyte in electrochemical studies, crucial for maintaining conductivity during experiments.
- Organic Synthesis: The compound acts as a catalyst for various reactions, including etherification and asymmetric epoxidation of olefins .
- Material Science: Its properties make it useful in developing conductive materials and polymers.
Studies on interaction mechanisms involving ferrocenium hexafluorophosphate focus primarily on its role in redox processes and catalytic functions. Research has explored its interactions with various substrates during catalytic reactions, revealing insights into reaction mechanisms and efficiency improvements . Additionally, its behavior in different solvent systems has been investigated to optimize its use in electrochemical applications.
Ferrocenium hexafluorophosphate shares similarities with other organometallic compounds but stands out due to its unique properties and applications. Below are some similar compounds:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Ferrocene | [Fe(C₅H₅)₂] | Stable; serves as a precursor to ferrocenium |
| Cobaltocenium hexafluorophosphate | [Co(C₅H₅)₂]PF₆ | Similar structure; different metal center |
| Nickelocene | [Ni(C₅H₅)₂] | Contains nickel; less stable than ferrocenium |
| Ruthenocene | [Ru(C₅H₅)₂] | Contains ruthenium; used in catalysis |
Ferrocenium hexafluorophosphate is unique due to its high stability, well-defined redox properties, and effectiveness as a catalyst in organic synthesis compared to these similar compounds. Its distinct electrochemical behavior further enhances its utility in scientific research and industrial applications.








